molecular formula C9H8N2O3 B1335128 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid CAS No. 876709-30-7

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid

Cat. No. B1335128
CAS RN: 876709-30-7
M. Wt: 192.17 g/mol
InChI Key: NNJVURHBCVIUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . The compound is also known as 5-(1H-imidazol-1-ylmethyl)-2-furoic acid hydrochloride .


Molecular Structure Analysis

The molecular structure of “5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid” includes an imidazole ring and a furan ring. The InChI code for this compound is 1S/C9H8N2O3.ClH/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11;/h1-4,6H,5H2,(H,12,13);1H .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 228.63 . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid, have been studied for their antibacterial properties. They are known to interfere with the synthesis of bacterial cell walls and proteins, making them potential candidates for treating bacterial infections .

Antifungal Potential

The compound has shown promise in antifungal applications. It has been tested against various fungal strains such as Candida albicans and Aspergillus niger, indicating its potential to treat fungal infections .

Antitumor Activity

Imidazole-containing compounds have been evaluated for their antitumor properties. They can act on various pathways involved in cancer cell proliferation and survival, offering a route for cancer therapy research .

Anti-inflammatory Properties

The anti-inflammatory potential of imidazole derivatives is significant. They can modulate the body’s inflammatory response, which is beneficial for treating diseases where inflammation is a key factor .

Antidiabetic Effects

Research has indicated that imidazole compounds may have applications in managing diabetes. They can influence insulin signaling and glucose metabolism, which are crucial for diabetes treatment .

Antiviral Uses

The structural framework of imidazole derivatives makes them suitable for exploring antiviral therapies. They can inhibit viral replication and are being studied for their efficacy against various viruses .

Antioxidant Properties

Imidazole derivatives, including 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid, have been synthesized and evaluated for their antioxidant potential. They show good scavenging potential, which is valuable in combating oxidative stress-related diseases .

Chemical Synthesis and Drug Development

The compound serves as a synthon in the development of new drugs. Its imidazole ring is a core structure in many pharmaceuticals, and it aids in the synthesis of a wide range of therapeutic agents .

Safety And Hazards

The compound has some safety hazards. It may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-(imidazol-1-ylmethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)8-2-1-7(14-8)5-11-4-3-10-6-11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJVURHBCVIUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390040
Record name 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid

CAS RN

876709-30-7
Record name 5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 2
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid
Reactant of Route 6
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.